Cas no 2137581-91-8 (Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate)

Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate is a specialized organic compound featuring an ethynyl ester group linked to a 3-ethyl-1,2-oxazole moiety. This structure imparts reactivity suitable for applications in synthetic chemistry, particularly in the construction of heterocyclic frameworks or as an intermediate in pharmaceutical and agrochemical research. The presence of both ester and oxazole functionalities enhances its versatility in cross-coupling reactions, cycloadditions, and other transformations. Its stability under standard conditions and well-defined reactivity profile make it a valuable reagent for targeted synthesis. The compound is typically handled under inert conditions to preserve its integrity.
Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate structure
2137581-91-8 structure
Product name:Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
CAS No:2137581-91-8
MF:C10H11NO3
Molecular Weight:193.199242830276
CID:6122192
PubChem ID:165462815

Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate 化学的及び物理的性質

名前と識別子

    • ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
    • 2137581-91-8
    • EN300-787145
    • Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
    • インチ: 1S/C10H11NO3/c1-3-9-8(7-14-11-9)5-6-10(12)13-4-2/h7H,3-4H2,1-2H3
    • InChIKey: KKCWNCUDXFJXPM-UHFFFAOYSA-N
    • SMILES: O1C=C(C#CC(=O)OCC)C(CC)=N1

計算された属性

  • 精确分子量: 193.07389321g/mol
  • 同位素质量: 193.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 263
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 2

Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-787145-0.1g
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
2137581-91-8 95%
0.1g
$2050.0 2024-05-22
Enamine
EN300-787145-5.0g
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
2137581-91-8 95%
5.0g
$6757.0 2024-05-22
Enamine
EN300-787145-0.25g
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
2137581-91-8 95%
0.25g
$2143.0 2024-05-22
Enamine
EN300-787145-2.5g
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
2137581-91-8 95%
2.5g
$4566.0 2024-05-22
Enamine
EN300-787145-10.0g
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
2137581-91-8 95%
10.0g
$10018.0 2024-05-22
Enamine
EN300-787145-1.0g
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
2137581-91-8 95%
1.0g
$2330.0 2024-05-22
Enamine
EN300-787145-0.5g
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
2137581-91-8 95%
0.5g
$2236.0 2024-05-22
Enamine
EN300-787145-0.05g
ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate
2137581-91-8 95%
0.05g
$1957.0 2024-05-22

Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate 関連文献

Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoateに関する追加情報

Comprehensive Overview of Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate (CAS No. 2137581-91-8): Properties, Applications, and Industry Insights

Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate (CAS No. 2137581-91-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the class of oxazole derivatives, which are known for their versatile applications in drug discovery and material science. Its molecular structure combines an ethyl ester group with a propynoate moiety, linked to a 3-ethyl-1,2-oxazole ring, making it a valuable intermediate for synthesizing bioactive molecules.

In recent years, the demand for heterocyclic compounds like Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate has surged, driven by their role in developing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its potential as a scaffold for medicinal chemistry, given its ability to modulate biological pathways. The compound's CAS No. 2137581-91-8 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

From a synthetic perspective, Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate is synthesized via Sonogashira coupling or cyclization reactions, methods widely discussed in organic chemistry forums. Its prop-2-ynoate group offers reactivity for further functionalization, a topic often explored in click chemistry discussions. This adaptability aligns with the growing trend of green chemistry, where efficient and sustainable synthesis routes are prioritized.

The compound's physicochemical properties, such as its solubility in organic solvents and thermal stability, make it suitable for industrial-scale applications. Analysts highlight its compatibility with high-throughput screening platforms, a hotspot in AI-driven drug discovery. Searches for "oxazole derivatives in drug design" or "CAS 2137581-91-8 applications" often lead to discussions about its role in optimizing lead compounds.

Beyond pharmaceuticals, Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate is explored in material science, particularly in designing fluorescent probes and polymeric materials. Its conjugated system contributes to electronic properties, a focal point in organic electronics research. This dual utility underscores its importance in interdisciplinary studies, frequently cited in patents and peer-reviewed journals.

In conclusion, Ethyl 3-(3-ethyl-1,2-oxazol-4-yl)prop-2-ynoate (CAS No. 2137581-91-8) exemplifies the convergence of synthetic innovation and applied science. As interest in tailored heterocycles grows, this compound remains a key subject in both academic and industrial research, addressing contemporary challenges in healthcare and advanced materials.

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